molecular formula C15H13FO4 B6402608 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid CAS No. 1261891-93-3

3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6402608
CAS No.: 1261891-93-3
M. Wt: 276.26 g/mol
InChI Key: SQKOXDYFVYOGSV-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of a fluoro and methoxy substituent on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid typically involves the introduction of the fluoro and methoxy groups onto the benzoic acid framework. One common method involves the use of a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated benzoic acid under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzaldehyde or this compound.

    Reduction: Formation of 3-(2-Hydroxy-5-methoxyphenyl)-2-methoxybenzoic acid.

    Substitution: Formation of 3-(2-Amino-5-methoxyphenyl)-2-methoxybenzoic acid.

Scientific Research Applications

3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, the compound may inhibit enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

  • 2-Fluoro-5-methoxyphenylacetic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid

Comparison: 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both fluoro and methoxy groups on the benzoic acid core, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-9-6-7-13(16)12(8-9)10-4-3-5-11(15(17)18)14(10)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKOXDYFVYOGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690137
Record name 2'-Fluoro-2,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-93-3
Record name 2'-Fluoro-2,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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